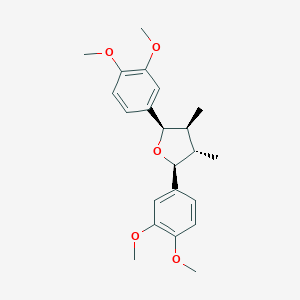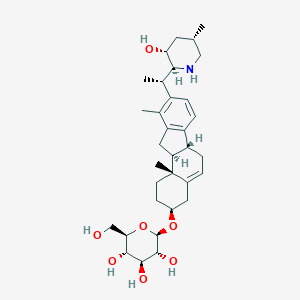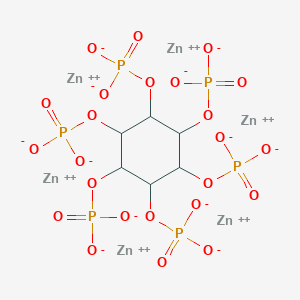
L-Adenosin
Übersicht
Beschreibung
L-Adenosine is an organic compound that occurs widely in nature in the form of diverse derivatives. It consists of an adenine molecule attached to a ribose sugar via a β-N9-glycosidic bond. L-Adenosine is one of the four nucleoside building blocks of RNA, and its derivative, deoxyadenosine, is a building block of DNA. These nucleosides are essential for all life on Earth .
Wissenschaftliche Forschungsanwendungen
L-Adenosin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Vorläufer bei der Synthese verschiedener Nukleotide und Nukleosid-Analoga verwendet.
Biologie: Spielt als Bestandteil von Adenosintriphosphat (ATP) und Adenosindiphosphat (ADP) eine entscheidende Rolle im zellulären Energietransfer.
Medizin: Zur Behandlung bestimmter Herzrhythmusstörungen und als diagnostisches Mittel in der Myokardperfusionsbildgebung verwendet.
Industrie: In der Herstellung von Pharmazeutika und als biochemisches Reagenz in Forschungslaboren eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bindung an spezifische Zellmembranrezeptoren, die als Adenosinrezeptoren (A1, A2A, A2B und A3) bekannt sind. Diese Rezeptoren sind an G-Proteine gekoppelt und vermitteln verschiedene physiologische Reaktionen. Beispielsweise führt die Aktivierung von A1-Rezeptoren im Herzen zu einer Abnahme der Herzfrequenz und der Leitungsgeschwindigkeit, während die Aktivierung von A2A-Rezeptoren im Gehirn neuroprotektive Wirkungen hat .
Ähnliche Verbindungen:
Inosin: Ähnlich wie this compound, aber ohne Aminogruppe.
Desoxyadenosin: Die Desoxyform von this compound, ohne Hydroxylgruppe an der Ribose.
Adenosinmonophosphat (AMP): Eine phosphorylierte Form von this compound.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner Rolle als grundlegender Baustein der RNA und seiner Beteiligung an verschiedenen biochemischen Prozessen. Seine Fähigkeit, an mehrere Rezeptorsubtypen zu binden und verschiedene physiologische Wirkungen zu vermitteln, hebt es von anderen Nukleosiden ab .
Wirkmechanismus
Target of Action
L-Adenosine primarily targets the adenosine receptors, which are a family of G protein-coupled receptors (GPCRs). These receptors are classified into four subtypes: A1, A2A, A2B, and A3 . These receptors are widely distributed in almost all organs and tissues, playing a crucial role in various physiological processes .
Mode of Action
L-Adenosine interacts with its targets, the adenosine receptors, leading to various changes in cellular activity. It depresses the SA (sinoatrial) and AV (atrioventricular) nodal activity, antagonizing cAMP-mediated catecholamine stimulation of ventricular muscle . This results in negative chronotropy (decreased heart rate) and dromotropy (decreased conduction velocity). It acts as a direct agonist at specific cell membrane receptors (A1 & A2), where A1 is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue .
Biochemical Pathways
L-Adenosine affects several biochemical pathways. The cAMP-adenosine pathway is a significant mechanism mediated by ATP-binding cassette transporters that facilitate cAMP efflux and by specific ectoenzymes that convert cAMP to AMP (ecto-PDEs) and AMP to adenosine (ecto-nucleotidases such as CD73) . This pathway is operative in many cell types, including those of the airways .
Pharmacokinetics
L-Adenosine has very rapid metabolism by adenosine deaminase in red cells and the endothelial wall. Its half-life is less than 10 seconds, and its duration of action is approximately 30 seconds . It must be given intravenously for absorption . It is absorbed by red blood cells and endothelium .
Result of Action
The molecular and cellular effects of L-Adenosine’s action are diverse due to the ubiquitous distribution of adenosine receptors. Activation of A1 ARs reduces neuronal excitability and can have sedative, analgesic, and anticonvulsant effects . In the immune system, adenosine plays a key role in modulating inflammation .
Action Environment
The action, efficacy, and stability of L-Adenosine can be influenced by various environmental factors. For instance, hypoxia-driven accumulation of extracellular adenosine results in the generation of an immunosuppressive niche that fuels tumor development . Furthermore, the four isoforms of ENT (1–4) transport nucleosides into or out of cell membranes based on adenosine concentrations, while the three isoforms of CNT (1–3) facilitate adenosine influx against a concentration gradient, using the sodium ion gradient as a source of energy .
Biochemische Analyse
Biochemical Properties
L-Adenosine interacts with various biomolecules, primarily through four types of G-protein coupled adenosine receptors: A1, A2A, A2B, and A3 . These receptors have different affinities for adenosine and distinct intracellular signal transduction pathways . The interaction of L-Adenosine with these receptors triggers a cascade of biochemical reactions that regulate numerous cellular functions .
Cellular Effects
L-Adenosine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, L-Adenosine can reduce neuronal excitability, induce vasodilation of arteries, and regulate the immune response .
Molecular Mechanism
The molecular mechanism of L-Adenosine involves its binding to adenosine receptors, leading to the activation or inhibition of various intracellular pathways . For example, the binding of L-Adenosine to A2A receptors activates adenylate cyclase, increasing the levels of cAMP and triggering a signaling cascade that influences gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Adenosine can change over time. For instance, L-Adenosine can induce changes in the phosphorylation of certain proteins, affecting cellular functions . The stability and degradation of L-Adenosine, as well as its long-term effects on cellular function, are important aspects of its temporal effects .
Dosage Effects in Animal Models
The effects of L-Adenosine can vary with different dosages in animal models. For instance, in a study involving mice, it was found that the inhibition of FAK, a protein that interacts with L-Adenosine, blocked TNF-α-induced activation in aortic endothelial cells .
Metabolic Pathways
L-Adenosine is involved in several metabolic pathways. It is primarily produced from the metabolism of ATP, and its levels are tightly regulated . L-Adenosine can be generated intracellularly from the degradation of AMP or from the hydrolysis of S-adenosyl homocysteine .
Transport and Distribution
L-Adenosine is transported and distributed within cells and tissues through specific transporters. The equilibrative nucleoside transporters (ENTs) play a crucial role in the transport of L-Adenosine across the cell membrane .
Subcellular Localization
The subcellular localization of L-Adenosine and its receptors is critical for their function. For instance, Kv2.1, a voltage-gated K+ channel, has been found to mediate the spatial and functional coupling of L-type calcium channels and ryanodine receptors in mammalian neurons .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: L-Adenosin kann durch verschiedene Verfahren synthetisiert werden, darunter chemische Synthese und enzymatische Prozesse. Eine gängige Methode beinhaltet die Kondensation von Adenin mit Ribose in Gegenwart eines Katalysators. Die Reaktion erfordert typischerweise einen sauren oder neutralen pH-Wert und wird bei erhöhten Temperaturen durchgeführt, um die Bildung der glykosidischen Bindung zu ermöglichen.
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound häufig durch Fermentationsprozesse unter Verwendung genetisch veränderter Mikroorganismen hergestellt. Diese Mikroorganismen sind so konzipiert, dass sie das Nukleosid überproduzieren, das dann durch eine Reihe von chromatographischen Verfahren extrahiert und gereinigt wird .
Analyse Chemischer Reaktionen
Reaktionstypen: L-Adenosin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Inosin zu bilden, was die Entfernung einer Aminogruppe beinhaltet.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechende Desoxyform, Desoxyadenosin, umwandeln.
Substitution: Substitutionsreaktionen können an der Aminogruppe oder am Ribose-Rest auftreten und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen beinhalten.
Hauptprodukte:
Inosin: Durch Oxidation gebildet.
Desoxyadenosin: Durch Reduktion gebildet.
Verschiedene Derivate: Durch Substitutionsreaktionen gebildet.
Vergleich Mit ähnlichen Verbindungen
Inosine: Similar to L-Adenosine but lacks an amino group.
Deoxyadenosine: The deoxy form of L-Adenosine, lacking a hydroxyl group on the ribose.
Adenosine Monophosphate (AMP): A phosphorylated form of L-Adenosine.
Uniqueness: L-Adenosine is unique due to its role as a fundamental building block of RNA and its involvement in various biochemical processes. Its ability to bind to multiple receptor subtypes and mediate diverse physiological effects sets it apart from other nucleosides .
Eigenschaften
IUPAC Name |
(2S,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-DEGSGYPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-adenosine?
A1: L-adenosine shares the same molecular formula and weight as its D-enantiomer, which is C10H13N5O4 and 267.24 g/mol, respectively.
Q2: How does L-adenosine interact with adenosine receptors compared to D-adenosine?
A2: Research suggests that L-adenosine exhibits weaker binding to adenosine receptors compared to D-adenosine. Docking calculations showed that L-adenosine binding to S-adenosyl-L-homocysteine (AdoHcy) hydrolase is energetically less favorable and less specific than D-adenosine binding. [] Additionally, L-adenosine showed no inhibitory effect on contractions of the guinea pig bladder, unlike D-adenosine which is known to have an inhibitory effect. []
Q3: Does L-adenosine act as a substrate for any enzymes involved in adenosine metabolism?
A3: While L-adenosine is not a substrate for mammalian adenosine kinase or adenosine deaminase, it is deaminated by Plasmodium falciparum adenosine deaminase (PfADA) and serves as a substrate for human deoxycytidine kinase. [, ] Interestingly, human deoxycytidine kinase exhibits an unusual preference for L-enantiomers of 2′,3′-dideoxyadenosine and 2′,3′-didehydro-2′,3′-dideoxyadenosine over their D- counterparts. []
Q4: How does the interaction of L-adenosine with human deoxycytidine kinase compare to that of D-adenosine?
A4: L-adenosine, along with other L-nucleoside analogues, acts as a substrate for human deoxycytidine kinase, demonstrating a lack of enantioselectivity for this enzyme. This implies that both L- and D- adenosine can be phosphorylated by human deoxycytidine kinase. [, ]
Q5: Does L-adenosine exhibit any pharmacological activity?
A5: While generally less active than D-adenosine, L-adenosine and its derivatives demonstrate some pharmacological activity. For instance, L-adenylyl 5′-(β, γ-methylene)-diphosphonate (L-AMP-PCP) contracts the guinea pig bladder more potently than its D-enantiomer, AMP-PCP, and is also resistant to degradation. [, ]
Q6: Are there potential applications for L-adenosine in treating diseases?
A6: The unique interactions of L-adenosine and its derivatives with certain enzymes, such as Plasmodium falciparum adenosine deaminase (PfADA) and human deoxycytidine kinase, make them potential candidates for further investigation in the context of malaria and viral infections, respectively. [, , ]
Q7: What is the significance of the interaction between L-adenosine and the Plasmodium falciparum nucleoside transporter (PfNT1)?
A7: Plasmodium falciparum, the parasite responsible for malaria, relies on purine salvage from its host. The parasite's nucleoside transporter, PfNT1, exhibits the unusual ability to transport L-adenosine. [] This characteristic makes PfNT1 a potential target for antimalarial drug development, as inhibiting L-adenosine transport could disrupt purine acquisition and impact parasite survival.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)
